molecular formula C14H21NO3 B558460 N-Boc-D-phenylalaninol CAS No. 106454-69-7

N-Boc-D-phenylalaninol

Cat. No. B558460
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-GFCCVEGCSA-N
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Description

N-Boc-D-phenylalaninol is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is a white to light yellow crystal powder . It is used as a protected D-Phenylalaninol, an intermediate in the preparation of (S)-Amphetamine .


Synthesis Analysis

The synthesis of N-Boc-D-phenylalaninol involves Boc solid-phase peptide synthesis . The linear formula of the compound is C6H5CH2CH [NHCO2C (CH3)3]CH2OH .


Molecular Structure Analysis

The molecular structure of N-Boc-D-phenylalaninol consists of a phenyl group (C6H5), a methylene group (CH2), a carbon atom ©, a carbonyl group (C=O), a tert-butyl group (C(CH3)3), and a hydroxyl group (OH) .


Chemical Reactions Analysis

The chemical reactions involving N-Boc-D-phenylalaninol are typically associated with its use as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

N-Boc-D-phenylalaninol has a melting point of 95-98 °C and a boiling point of 394.48°C . Its density is estimated to be 1.0696, and it has a refractive index of 1.5280 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Biochemistry

N-Boc-D-phenylalaninol is often used in the synthesis of biochemically active compounds . However, the specific applications and experimental procedures are not detailed in the available sources.

Peptide Synthesis

In the field of peptide synthesis, N-Boc-D-phenylalaninol is used as a building block . The Boc (tert-butoxycarbonyl) group serves as a protective group for amines, preventing unwanted side reactions during the synthesis of peptides. The Boc group can be removed under acidic conditions when it is no longer needed .

Organic Chemistry

N-Boc-D-phenylalaninol plays a role in organic synthesis, particularly in the formation of Boc-protected amines and amino acids . The reaction is conducted under either aqueous or anhydrous conditions, by reacting with a base and the anhydride Boc2O .

Medicinal Chemistry

N-Boc-D-phenylalaninol is used as an intermediate in the preparation of (S)-Amphetamine . Amphetamines are a group of potent stimulant drugs that affect the central nervous system.

Chemical Synthesis

N-Boc-D-phenylalaninol is used in chemical synthesis, particularly in the preparation of enantiomerically pure α-methylamines .

Enzyme Inhibition

N-Boc-D-phenylalaninol can be used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . These compounds can inhibit the activity of certain enzymes, which can be useful in various fields such as drug development and biochemistry.

Bioprocessing

N-Boc-D-phenylalaninol is used in bioprocessing, which involves the use of complete living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .

Cell Culture and Transfection

In cell culture and transfection, N-Boc-D-phenylalaninol can be used as a reagent . Transfection is the process of deliberately introducing naked or purified nucleic acids into eukaryotic cells.

Cell and Gene Therapy

N-Boc-D-phenylalaninol can be used in cell and gene therapy applications . Gene therapy is a technique that modifies a person’s genes to treat or cure disease. Gene therapies can work by several mechanisms.

Safety And Hazards

N-Boc-D-phenylalaninol is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for N-Boc-D-phenylalaninol are not detailed in the search results, it’s worth noting that the compound is used as an intermediate in the preparation of (S)-Amphetamine . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers One relevant paper discusses the mild deprotection of the N-Boc group using oxalyl chloride . Another paper presents a sustainable and chemoselective N-Boc protection of amines in a biodegradable deep eutectic solvent .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427108
Record name N-Boc-D-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-phenylalaninol

CAS RN

106454-69-7
Record name N-Boc-D-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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